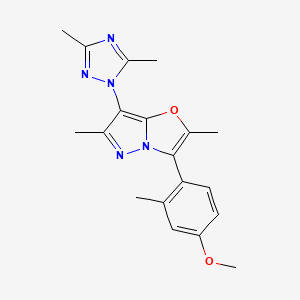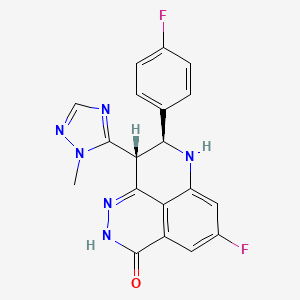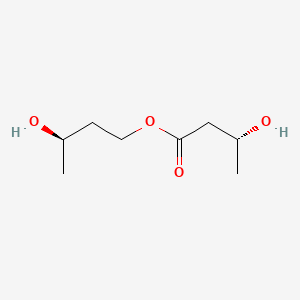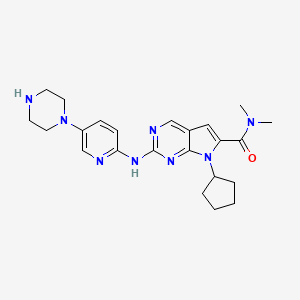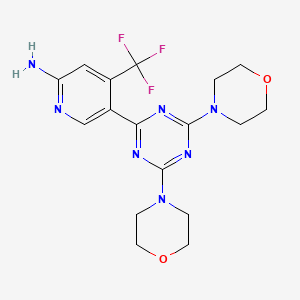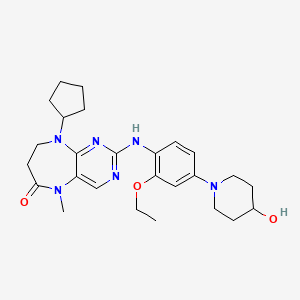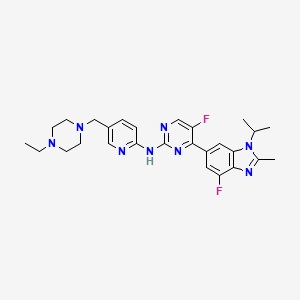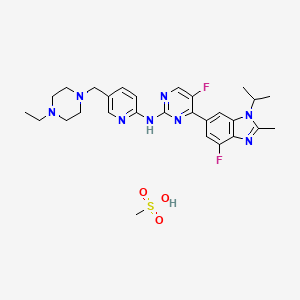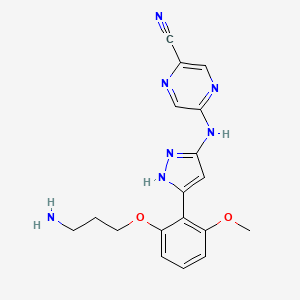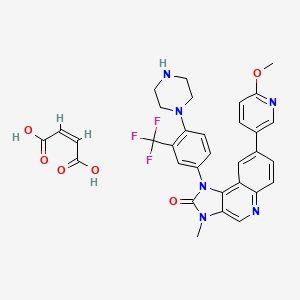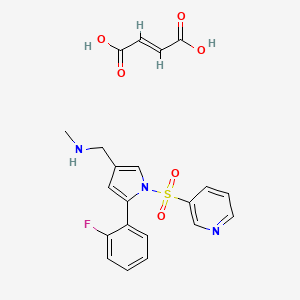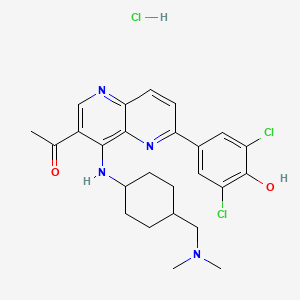
OTSSP167 hydrochloride
Overview
Description
OTSSP167 hydrochloride is a small molecule inhibitor targeting maternal embryonic leucine zipper kinase (MELK). This compound has demonstrated significant antitumor properties and is being developed as an anti-cancer drug. It has shown efficacy in suppressing the growth of various cancer cells, including breast, lung, pancreatic, and prostate cancer cells .
Mechanism of Action
Target of Action
OTSSP167 hydrochloride, also known as OTS167, is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) . MELK is a serine/threonine protein kinase that belongs to the AMP-activated kinase (AMPK) related kinase family . It is involved in various cellular processes such as cell cycling, stem cell renewal, and apoptosis . MELK is often overexpressed in some forms of cancer, particularly those with aggressive undifferentiated tumors .
Mode of Action
This compound acts by binding to MELK, which prevents both MELK phosphorylation and activation . This results in the inhibition of the phosphorylation of MELK-specific substrates . It’s important to note that otssp167 also exhibits off-target activity against aurora b kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the MAP2K7-JNK-ATF2 pathway, in addition to MELK, in a panel of T-ALL cell lines . It also reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by OTSSP167 .
Pharmacokinetics
It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations .
Result of Action
This compound has been shown to have significant anti-tumor effects. It induces apoptosis and cell cycle arrest in T-ALL cell lines . This is associated at least partially with the inhibition of MAP2K7 kinase activity and lower activation of its downstream substrate, JNK . It also suppresses the growth of xenograft tumors in mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown to control leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy . .
Biochemical Analysis
Biochemical Properties
OTSSP167 hydrochloride exhibits dose-dependent cytotoxicity against a panel of T-cell acute lymphoblastic leukemia (T-ALL) cell lines with IC50 in the nanomolar range (10-50 nM) . It interacts with the MAP2K7-JNK pathway, inhibiting MAP2K7 kinase activity and reducing the activation of its downstream substrate, JNK . Other leukemic T-cell survival pathways, such as mTOR and NOTCH1, are also inhibited by this compound .
Cellular Effects
This compound induces apoptosis and cell cycle arrest in T-ALL cell lines . It suppresses the growth of diverse cancer cell lines at low nanomolar concentrations . It also blocks the phosphorylation of MELK-specific substrates and reduces the ability of MCF-7 breast cancer cells to invade and form spheroids in Matrigel .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting MELK, a serine/threonine kinase that regulates signaling central to cell cycling, stem cell renewal, apoptosis, and other cellular processes . It also exhibits off-target activity against Aurora B kinase in vitro and in cells, inhibiting BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3, and causing mislocalization of Aurora B and associated chromosomal passenger complex from the centromere/kinetochore .
Temporal Effects in Laboratory Settings
This compound has been shown to control leukemia burden in xenografts from patients with T-ALL over time . Daily intraperitoneal administration of 10 mg/kg this compound was well tolerated, with mice showing no hematological toxicity, and effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model .
Dosage Effects in Animal Models
The same dosage of this compound efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival . It is also effective in vivo when delivered either orally or intravenously, suppressing the growth of xenograft tumors in mice .
Transport and Distribution
It is known to be effective in vivo when delivered either orally or intravenously .
Subcellular Localization
This compound has been shown to cause mislocalization of Aurora B and associated chromosomal passenger complex from the centromere/kinetochore . This suggests that this compound may influence the subcellular localization of certain proteins, affecting their activity or function.
Preparation Methods
The synthetic routes and reaction conditions for OTSSP167 hydrochloride are not extensively detailed in publicly available sources. it is known that the compound is synthesized as a small molecule drug, and its production involves standard organic synthesis techniques. Industrial production methods likely involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
OTSSP167 hydrochloride primarily undergoes reactions typical of small molecule inhibitors. These reactions include:
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the presence of specific functional groups.
Substitution: It can participate in substitution reactions, particularly involving its aromatic rings and functional groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and various catalysts under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
OTSSP167 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study kinase inhibition and its effects on cellular processes.
Biology: The compound is employed in research to understand the role of MELK in cell cycle regulation, stem cell renewal, and apoptosis.
Medicine: this compound is being developed as a therapeutic agent for various cancers, including advanced breast cancer, metastatic breast cancer, and triple-negative breast cancer. .
Comparison with Similar Compounds
OTSSP167 hydrochloride is unique in its potent inhibition of MELK. Similar compounds include other MELK inhibitors, such as OTSSP167. These compounds share the ability to inhibit MELK and suppress cancer cell growth. this compound has demonstrated superior efficacy in preclinical studies, making it a promising candidate for further development .
Similar Compounds
- OTSSP167
- Other MELK inhibitors
This compound stands out due to its potent inhibition of MELK and its promising results in cancer research, highlighting its potential as a valuable therapeutic agent .
Properties
IUPAC Name |
1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28Cl2N4O2.ClH/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3;/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWHISAOWEFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431698-10-0 | |
| Record name | OTS-167 monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431698100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OTS-167 MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65P731R507 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does OTSSP167 (hydrochloride) interact with its target, MARK4, and what are the downstream effects of this interaction?
A1: OTSSP167 (hydrochloride) binds to the large hydrophobic cavity of the kinase domain of Microtubule Affinity-Regulating Kinase 4 (MARK4). [, ] This binding involves several hydrophobic and hydrogen-bonded interactions. [] Molecular dynamics simulations suggest that OTSSP167 (hydrochloride) forms a stable complex with MARK4, indicating strong inhibitory potential. [] This interaction inhibits MARK4's kinase activity, which has been linked to various downstream effects, including suppression of tumor cell growth and potential therapeutic benefits in cancers. [] Additionally, OTSSP167 (hydrochloride) demonstrated anti-neuroblastoma activity. []
Q2: How does the binding affinity of OTSSP167 (hydrochloride) to MARK4 compare to other known MARK4 inhibitors, and what studies support these findings?
A2: OTSSP167 (hydrochloride) exhibits a higher binding affinity for MARK4 compared to other inhibitors like BX-912 and BX-795. [, ] This conclusion is supported by several lines of evidence. Firstly, molecular dynamics simulations revealed that OTSSP167 (hydrochloride) forms a more stable complex with MARK4. [] Secondly, fluorescence binding studies demonstrated a lower dissociation constant (KD) value for OTSSP167 (hydrochloride) compared to BX-912 and BX-795, indicating a stronger interaction. [] Lastly, OTSSP167 (hydrochloride) showed the highest potency in inhibiting MARK4's ATPase activity compared to the other inhibitors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


